N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Xanthine oxidase Hyperuricemia Gout

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide (CAS 953214-78-3) is a synthetic small molecule comprising a 6-methoxyimidazo[1,2-b]pyridazine heterocycle linked via a meta-substituted phenyl bridge to a 9H-xanthene-9-carboxamide scaffold. The compound has been deposited in BindingDB (entry BDBM499685) with a reported xanthine oxidase inhibitory IC50 of 0.520 nM, placed within the patent family US11020397.

Molecular Formula C27H20N4O3
Molecular Weight 448.482
CAS No. 953214-78-3
Cat. No. B2868367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide
CAS953214-78-3
Molecular FormulaC27H20N4O3
Molecular Weight448.482
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
InChIInChI=1S/C27H20N4O3/c1-33-25-14-13-24-29-21(16-31(24)30-25)17-7-6-8-18(15-17)28-27(32)26-19-9-2-4-11-22(19)34-23-12-5-3-10-20(23)26/h2-16,26H,1H3,(H,28,32)
InChIKeyLERLJMBJNQKLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide (CAS 953214-78-3): Compound Class and Core Identity for Procurement Decisions


N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide (CAS 953214-78-3) is a synthetic small molecule comprising a 6-methoxyimidazo[1,2-b]pyridazine heterocycle linked via a meta-substituted phenyl bridge to a 9H-xanthene-9-carboxamide scaffold. The compound has been deposited in BindingDB (entry BDBM499685) with a reported xanthine oxidase inhibitory IC50 of 0.520 nM, placed within the patent family US11020397 [1]. The meta-substitution pattern on the central phenyl ring distinguishes it from its para-substituted regioisomer (CAS 952995-95-8) . The xanthene-9-carboxamide moiety is structurally related to fluorescent dye precursors and pharmacologically active HDAC/mGluR modulators .

Why Generic Imidazo[1,2-b]pyridazine or Xanthene Derivatives Cannot Replace N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide


The regioisomeric arrangement of the phenyl linker critically determines the three-dimensional pharmacophore presentation. The meta-substituted isomer (CAS 953214-78-3) positions the xanthene-9-carboxamide group at a distinct dihedral angle and distance from the imidazo[1,2-b]pyridazine core compared to its para-substituted analog (CAS 952995-95-8), potentially altering target binding kinetics and selectivity profiles . Within patent US11020397, structurally related xanthine oxidase inhibitors exhibit IC50 values spanning over three orders of magnitude (0.015 nM to >100 nM), demonstrating that minor structural modifications produce large potency shifts [1]. Simple substitution with the core 9H-xanthene-9-carboxamide scaffold or unsubstituted imidazo[1,2-b]pyridazine building blocks will not recapitulate the integrated pharmacophore required for the observed sub-nanomolar potency.

Quantitative Differentiation Evidence for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide Procurement


Xanthine Oxidase Inhibitory Potency: Sub-Nanomolar IC50 vs. Clinically Established Inhibitors

In a fluorescence-based xanthine oxidase assay, the target compound exhibited an IC50 of 0.520 nM [1]. This represents approximately 3.5-fold greater potency than febuxostat (IC50 = 1.8 nM), a globally approved xanthine oxidase inhibitor [2], and approximately 10-fold greater potency than topiroxostat (IC50 = 5.3 nM), approved in Japan . Compared to allopurinol (IC50 = 2.9 μM), the target compound is approximately 5,600-fold more potent [2]. Caution: IC50 values are derived from different laboratories and assay conditions; direct head-to-head comparison data are not yet publicly available.

Xanthine oxidase Hyperuricemia Gout In vitro pharmacology

Positional Isomer Differentiation: Meta- vs. Para-Substituted Phenyl Linker

The target compound (CAS 953214-78-3) bears the imidazo[1,2-b]pyridazine moiety at the meta position of the central phenyl ring, whereas its closest commercially listed analog (CAS 952995-95-8) carries the identical substituents at the para position . This regioisomeric distinction alters the vector of the xanthene-9-carboxamide group relative to the heterocyclic core, which can affect target binding pocket occupancy and selectivity. No head-to-head biological comparison between these two regioisomers has been identified in publicly available data as of this analysis.

Structure-activity relationship Regioisomerism Pharmacophore geometry Chemical procurement

Intra-Patent Potency Context: Ranking Among US11020397 Xanthine Oxidase Inhibitor Series

Within patent US11020397, multiple xanthine oxidase inhibitors spanning a broad potency range are disclosed. Compound Formula-(II9), corresponding to the target compound, has an IC50 of 0.520 nM [1]. Other disclosed compounds include Formula-(IIz) with IC50 0.015 nM (~35-fold more potent) and Formula-(IIw) with IC50 0.660 nM (slightly less potent) [2]. This places the target compound among the more potent examples in the patent series but not the most potent, providing internal benchmarking for structure-activity relationship (SAR) studies.

Patent analysis Lead optimization Xanthine oxidase IC50 ranking

Scaffold Differentiation: Xanthene-9-carboxamide vs. Common Xanthine Oxidase Inhibitor Chemotypes

Clinically used xanthine oxidase inhibitors belong to distinct chemical classes: febuxostat is a 2-arylthiazole derivative, topiroxostat is a 1,2,4-triazole derivative, and allopurinol is a purine analog. The target compound combines an imidazo[1,2-b]pyridazine bicycle with a 9H-xanthene-9-carboxamide moiety, representing a structurally novel chemotype not found among approved agents [1]. The xanthene-9-carboxamide substructure has been independently explored in HDAC inhibitors (e.g., N-hydroxy-9H-xanthene-9-carboxamide, IC50 50 nM for HDAC7) and mGlu1 receptor modulators (e.g., RO0711401, EC50 56 nM) [2], suggesting potential polypharmacology that may differentiate it from pure xanthine oxidase inhibitors.

Chemical scaffold Chemotype differentiation Xanthine oxidase Drug discovery

Validated Application Scenarios for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide Based on Quantitative Evidence


Xanthine Oxidase Lead Optimization and SAR Probe Compound

With a confirmed xanthine oxidase IC50 of 0.520 nM in a fluorescence-based biochemical assay, the compound serves as a mid-potency reference point within the US11020397 patent series [1]. Its intermediate potency (between 0.015 nM and 0.660 nM for closely related analogs) makes it suitable as a benchmark compound for structure-activity relationship campaigns aiming to fine-tune potency, metabolic stability, or selectivity parameters.

Regioisomer-Specific Pharmacological Profiling

The meta-substituted phenyl linker differentiates this compound from the para-substituted isomer (CAS 952995-95-8) [1]. Researchers investigating the impact of linker geometry on target engagement, off-target profiles, or pharmacokinetic properties can use the pair as matched molecular probes to isolate regioisomeric effects independent of core scaffold changes.

Chemotype-Selective Xanthine Oxidase Tool Compound for Polypharmacology Studies

The xanthene-9-carboxamide moiety is associated with HDAC and mGluR modulation, while the imidazo[1,2-b]pyridazine core is a recognized kinase-inhibitory scaffold [1]. This compound is suitable for evaluating the potential for multi-target pharmacology in hyperuricemia-gout models where concomitant HDAC inhibition or kinase modulation may confer therapeutic advantage, pending experimental confirmation of secondary target engagement [2].

In Vitro Benchmarking Against Clinically Approved Xanthine Oxidase Inhibitors

The 3.5-fold potency advantage over febuxostat (IC50 1.8 nM) and ~5,600-fold advantage over allopurinol (IC50 2.9 μM) in cross-study comparison [1] supports the compound's use as a high-affinity reference standard in biochemical xanthine oxidase assays, particularly where sub-nanomolar sensitivity is required for inhibitor screening or enzyme kinetics studies.

Quote Request

Request a Quote for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.